3-Hydroxycholest-8-en-11-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62250-89-9 |
|---|---|
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)22-11-12-23-21-10-9-19-15-20(28)13-14-26(19,4)25(21)24(29)16-27(22,23)5/h17-20,22-23,28H,6-16H2,1-5H3/t18-,19+,20+,22-,23+,26+,27-/m1/s1 |
InChI Key |
YZZQPKDTGWIZOT-XIZQYPOSSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CC(=O)C3=C2CCC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CC(=O)C3=C2CCC4C3(CCC(C4)O)C)C |
Synonyms |
3 beta-hydroxy-5 alpha-cholest-8-en-11-one 3-HACEO 3-hydroxycholest-8-en-11-one |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of 3 Hydroxycholest 8 En 11 One
Advanced Spectroscopic Methods for Definitive Structural Assignment
Modern analytical chemistry provides a powerful toolkit for the structural determination of intricate molecules. For a compound such as 3-Hydroxycholest-8-en-11-one, a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography is essential for a complete and accurate assignment of its structure.
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₂₇H₄₄O₂, HRMS provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass.
Beyond accurate mass, the fragmentation patterns (fragmentomics) observed in tandem mass spectrometry (MS/MS or MSⁿ) experiments offer deep structural insights. While specific fragmentation data for this compound is not extensively published, patterns can be predicted based on the known behavior of similar steroidal ketones. nih.govlibretexts.org Electron Impact (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation would likely lead to characteristic cleavages of the cholestane (B1235564) rings and the aliphatic side chain. For instance, analysis of related 3-oxo-4-ene sterols reveals characteristic fragment ions resulting from cleavages within the B-ring. nih.gov
Interactive Table: Predicted HRMS Fragmentation Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₄O₂ | sigmaaldrich.com |
| Monoisotopic Mass | 400.33413 Da | sigmaaldrich.com |
| Predicted Fragments | ||
| [M-H₂O]⁺ | Loss of the hydroxyl group | libretexts.org |
| [M-CH₃]⁺ | Loss of an angular methyl group | beilstein-journals.org |
| Side-chain cleavage | Fragmentation of the C17 side chain | nih.gov |
| Ring structure fragments | Cleavages of the A, B, C, or D rings | nih.govlibretexts.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework and confirming the stereochemical relationships within the molecule. unn.edu.ng
¹H-NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals for 3β-hydroxy-5α-cholest-8-en-11-one would include a multiplet for the H-3α proton (axial), whose chemical shift and coupling constants would confirm the equatorial orientation of the 3β-hydroxyl group. iosrjournals.org The angular methyl protons (C-18 and C-19) would appear as sharp singlets in characteristic regions, and the protons on the C-17 side chain would have distinct signals. researchgate.net
¹³C-NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbons. The spectrum would clearly show the carbonyl carbon (C-11) at a significantly downfield chemical shift (>200 ppm), the olefinic carbons of the C=C double bond at C-8 and C-9, and the carbon bearing the hydroxyl group (C-3) around 70-80 ppm. researchgate.netebi.ac.uk
Interactive Table: Typical NMR Chemical Shift Ranges for Key Nuclei in Cholestane Skeletons
| Nucleus | Typical Chemical Shift (ppm) | Technique | Reference |
| C-3 (bearing OH) | 70 - 75 | ¹³C-NMR | iosrjournals.org |
| H-3 (geminal to OH) | 3.4 - 3.6 | ¹H-NMR | iosrjournals.org |
| C-8 & C-9 (C=C) | 120 - 145 | ¹³C-NMR | iosrjournals.org |
| C-11 (C=O) | > 200 | ¹³C-NMR | researchgate.net |
| C-18 & C-19 (Angular Methyls) | 12 - 25 | ¹³C-NMR | researchgate.net |
X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure, including its absolute configuration, in the solid state. beilstein-journals.org This technique involves directing X-rays at a single, high-quality crystal of the compound. mdpi.comuib.no The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of each atom can be determined.
For this compound, obtaining a crystal structure would provide definitive proof of:
The stereochemistry at all chiral centers (e.g., 3β, 5α).
The precise bond lengths and angles of the entire molecule.
The conformation of the fused rings in the crystalline state.
While the structures of many related cholesterol derivatives have been confirmed by X-ray analysis, a specific crystal structure for this compound is not currently available in public databases. beilstein-journals.org
Isomeric Forms and Stereoisomeric Specificity
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. wikipedia.org The cholestane skeleton is rich in stereocenters, leading to a large number of possible stereoisomers; cholesterol itself can adopt 256 stereoisomeric forms. beilstein-journals.org
For this compound, key sources of isomerism include:
Stereoisomerism: The molecule contains several chiral centers inherited from the cholestane framework (C-5, C-10, C-13, C-14, C-17, C-20) and the hydroxyl group at C-3.
Epimers: The orientation of the hydroxyl group at C-3 can be either β (equatorial, pointing "up") or α (axial, pointing "down"). These two forms, 3β-hydroxycholest-8-en-11-one and 3α-hydroxycholest-8-en-11-one, are epimers, a type of diastereomer.
Constitutional Isomerism: The position of the double bond can vary. While the title compound is the Δ⁸ isomer, a shift to the Δ⁸⁽¹⁴⁾ or Δ⁷ position would result in a constitutional isomer with different chemical properties. ebi.ac.uk
Interactive Table: Isomeric Specificity of this compound
| Isomeric Feature | Specific Form in Synthesized Compound | Type of Isomerism | Reference |
| C-3 Hydroxyl Group | 3β (equatorial) | Stereoisomerism | nih.govbeilstein-journals.org |
| A/B Ring Junction (C-5) | 5α (trans) | Stereoisomerism | nih.gov |
| Double Bond Position | Δ⁸ | Constitutional | nih.gov |
Conformational Analysis of the Cholestane Skeleton in this compound
The conformation, or spatial arrangement of atoms, of the cholestane skeleton is critical to its biological function. The fused four-ring system is generally rigid. In a typical 5α-cholestane, rings A, B, and C adopt stable chair conformations, while the five-membered D-ring adopts an envelope or twist-chair conformation. journals.co.za
The introduction of a double bond at C-8 and a ketone at C-11 significantly influences this conformation:
Ring B: The presence of the sp²-hybridized C-8 atom forces ring B into a distorted half-chair or twist-boat conformation to accommodate the planar geometry of the double bond.
Ring C: The C-8 double bond and the C-11 ketone group introduce considerable torsional strain. The sp² hybridization at C-11 flattens that portion of ring C, causing it to deviate from a perfect chair conformation.
Detailed conformational analysis often employs computational methods, such as molecular mechanics (MM2) calculations, to predict the most stable, low-energy conformations and to quantify the steric energies of different isomers. journals.co.za These analyses for related ketosteroids show that such substitutions can induce significant local distortions in the steroid nucleus. ebi.ac.uk
Chemical Synthesis and Chemoenzymatic Methodologies for 3 Hydroxycholest 8 En 11 One and Its Analogs
Chemoenzymatic Approaches in 3-Hydroxycholest-8-en-11-one Synthesis
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific reactions, combined with traditional chemical methods, to create complex molecules like this compound. This approach offers significant advantages, including mild reaction conditions and exceptional control over stereochemistry, which are often difficult to achieve through purely chemical routes. wiley.commdpi.com
Enzyme-Catalyzed Hydroxylation and Oxidation Reactions
The introduction of hydroxyl (-OH) and ketone (=O) groups at specific, non-activated carbon atoms of a steroid skeleton is a significant synthetic challenge. Enzymes, particularly from the cytochrome P450 (CYP) monooxygenase family, are highly effective biocatalysts for these transformations. frontiersin.org These heme-containing enzymes can perform selective hydroxylations on complex substrates with a level of precision that is difficult to replicate with conventional chemical reagents. acs.org
In the context of synthesizing this compound, a chemoenzymatic strategy would involve selecting a suitable cholestane (B1235564) precursor and employing specific enzymes to introduce the required functionalities. For instance, a microbial cytochrome P450 enzyme could be used to catalyze the hydroxylation at the C-11 position. Subsequent oxidation of this newly introduced hydroxyl group to a ketone could be achieved either through another specific enzyme, such as a dehydrogenase, or by a chemical oxidant. Some P450 enzymes can even catalyze successive hydroxylation reactions at the same carbon atom, leading to a gem-diol that dehydrates to form a ketone. jst.go.jp
Bacterial CYPs are often used for these transformations due to their promiscuity and ability to be engineered. asm.orgasm.org For example, studies on CYP105D7 and CYP109B1 have demonstrated their capability to hydroxylate various steroid substrates at different positions on the A, B, and D rings. frontiersin.orgasm.org By screening a library of such enzymes or by engineering the active site of a known steroid-hydroxylating enzyme, it is possible to achieve the desired regioselectivity for the C-11 position. asm.org
| Enzyme Class | Reaction Catalyzed | Example Substrates | Relevance to Synthesis |
|---|---|---|---|
| Cytochrome P450 (CYP) Monooxygenases | Regio- and stereoselective hydroxylation | Testosterone, Progesterone, Androstenedione frontiersin.orgasm.orgasm.org | Introduction of the 11-hydroxy group precursor. |
| Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs) | Oxidation of hydroxyl groups to ketones | Secondary alcohols wiley.com | Conversion of an 11-hydroxy group to the 11-oxo functionality. |
| Cytochrome P450 (CYP) Monooxygenases | Oxidative C-C bond cleavage, Carbonylation jst.go.jp | Androgens, Fatty Acids jst.go.jp | Alternative pathway to form a ketone group via geminal diol. |
Biocatalytic Resolution and Stereocontrol in Steroid Synthesis
Achieving the correct stereochemistry, such as the β-configuration of the hydroxyl group at the C-3 position in 3β-Hydroxycholest-8-en-11-one, is critical. Biocatalysis provides powerful tools for stereochemical control, most notably through the kinetic resolution of racemic mixtures. nih.gov Hydrolases, especially lipases and esterases, are widely used for this purpose. nih.govrsc.org
Kinetic resolution involves the enantioselective transformation of one enantiomer in a racemic mixture, allowing for the separation of the two. mdpi.com For example, in a racemic mixture of a 3-hydroxy steroid precursor, a lipase (B570770) can selectively acylate one enantiomer (e.g., the 3α-hydroxy form) at a much faster rate than the other (the 3β-hydroxy form). researchgate.net This results in a mixture of the acylated 3α-hydroxy steroid and the unreacted 3β-hydroxy steroid, which can then be separated using standard chromatographic techniques. Lipase B from Candida antarctica (often immobilized as Novozym 435) is a particularly robust and versatile enzyme for such resolutions. mdpi.comresearchgate.netuc.pt
This strategy can be applied either by selective acylation of a racemic alcohol or by selective deacylation of a racemic acetate (B1210297). researchgate.netuc.pt The choice of enzyme, solvent, and acyl donor can be optimized to achieve high enantiomeric excess and yield. mdpi.com This enzymatic approach avoids the need for chiral starting materials or complex asymmetric chemical catalysts. rsc.org
| Enzyme | Enzyme Type | Process | Application |
|---|---|---|---|
| Lipase B from Candida antarctica (CAL-B) | Hydrolase (Lipase) | Kinetic Resolution (Transesterification/Esterification) researchgate.net | Separation of 3α- and 3β-hydroxy steroid epimers. |
| Lipase from Candida rugosa (CRL) | Hydrolase (Lipase) | Kinetic Resolution (Hydrolysis/Deacetylation) researchgate.net | Regioselective deacetylation of steroid acetates. |
| Lipase AY | Hydrolase (Lipase) | Kinetic Resolution (Acylation) uc.pt | Separation of epimeric epoxysterols. |
| Esterases | Hydrolase (Esterase) | Kinetic Resolution (Hydrolysis) acs.org | Production of enantiopure alcohols from racemic esters. |
Derivatization Strategies for Mechanistic and Analytical Studies
To study the biological role and mechanism of action of this compound, it is often necessary to prepare modified versions, or analogs. These derivatization strategies create tools for tracing the molecule in biological systems or for enhancing its detection in analytical assays.
Preparation of Labeled Analogs (e.g., Isotopic Labeling)
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to serve as internal standards for accurate quantification by mass spectrometry. arkat-usa.orgresearchgate.net In this approach, certain atoms in the molecule are replaced with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). arkat-usa.org
Several synthetic methods can be employed to introduce isotopes into a steroid framework like that of this compound.
Deuterium Labeling : Deuterium can be introduced by reducing a ketone with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). arkat-usa.org For instance, reducing a 3-keto precursor would place a deuterium atom at the C-3 position. Another method involves the catalytic deuteration of a double bond using deuterium gas (D₂) and a metal catalyst like Raney nickel. arkat-usa.org
Carbon-13 Labeling : The synthesis of ¹³C-labeled steroids is more complex and typically requires starting from simple, commercially available ¹³C-labeled precursors, such as ¹³C₂-sodium acetate. sioc-journal.cn These labeled building blocks are then incorporated into the steroid skeleton through a multi-step chemical synthesis.
These labeled analogs are chemically identical to the parent compound in their biological activity but are easily distinguishable by mass spectrometry due to their higher mass. This makes them ideal internal standards for quantitative studies, as they can correct for sample loss during extraction and analysis. caymanchem.com
| Isotope | Method | Reagent/Precursor | Purpose |
|---|---|---|---|
| Deuterium (²H) | Catalytic Hydrogenation | D₂ gas with Raney Nickel or Pd/C arkat-usa.org | Mechanistic studies, Metabolic tracer. |
| Deuterium (²H) | Ketone Reduction | Lithium aluminum deuteride (LiAlD₄) arkat-usa.org | Internal standard for MS, Stereochemical analysis. |
| Carbon-13 (¹³C) | Total Synthesis | ¹³C-labeled acetate or other building blocks sioc-journal.cn | Metabolic flux analysis, Internal standard for MS. |
| Oxygen-18 (¹⁸O) | Chemical Synthesis | H₂¹⁸O semanticscholar.org | Tracer for biosynthetic pathways. |
Functional Group Modifications for Biological Probes
The hydroxyl and ketone groups of this compound are ideal handles for chemical modification to create biological probes. These probes can be designed to enhance detection, identify binding partners, or visualize the molecule's location within cells.
A common strategy, particularly for analysis by mass spectrometry, is to attach a chemical tag that improves ionization efficiency. researchgate.net Steroids often ionize poorly, leading to low sensitivity. Derivatization of the ketone group with a reagent that introduces a permanent positive charge, such as Girard's reagent P, can dramatically improve detection limits. researchgate.netucl.ac.uk This creates a charged derivative that is readily analyzed by electrospray ionization-mass spectrometry (ESI-MS). An alternative approach involves oxidizing the 3β-hydroxyl group to a 3-ketone using an enzyme like cholesterol oxidase, which can then be derivatized. ucl.ac.uk
Other functional modifications include:
Silylation : The 3-hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether, which increases the molecule's volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS). creative-proteomics.com
Esterification : The hydroxyl group can be esterified with a fluorescent molecule (a fluorophore) or a molecule that enables affinity purification, such as biotin. These probes are invaluable for fluorescence microscopy and for pull-down assays to identify interacting proteins.
Picolinoyl Esters : Derivatizing the hydroxyl group to form a picolinoyl ester can also enhance detection in mass spectrometry. semanticscholar.org
These modifications transform the original molecule into a versatile tool for detailed biological and analytical investigation.
| Target Functional Group | Derivatization Reagent/Method | Resulting Modification | Application |
|---|---|---|---|
| Ketone (11-oxo) | Girard's Reagent P ucl.ac.uk | Quaternary ammonium (B1175870) tag (permanent charge) | Enhanced sensitivity in LC-MS analysis. |
| Hydroxyl (3-hydroxy) | Silylation (e.g., with BSTFA) | Trimethylsilyl (TMS) ether creative-proteomics.com | Increased volatility for GC-MS analysis. |
| Hydroxyl (3-hydroxy) | Picolinic Acid semanticscholar.org | Picolinoyl ester | Improved sensitivity in LC-MS/MS. |
| Hydroxyl (3-hydroxy) | Esterification with a fluorophore | Fluorescent tag | Cellular imaging and fluorescence-based assays. |
Biosynthesis and Enzymatic Pathways of 3 Hydroxycholest 8 En 11 One
Proposed Biosynthetic Routes from Cholesterol and Intermediates
The biosynthesis of 3-Hydroxycholest-8-en-11-one likely begins with cholesterol, the precursor to all steroid hormones in vertebrates. wikipedia.org The transformation requires several key structural modifications: the isomerization of the double bond from the Δ5 position to the Δ8 position, the introduction of a hydroxyl group at the C11 position, and the oxidation of the 3β-hydroxyl group to a ketone.
A plausible biosynthetic pathway can be proposed involving the following key steps and intermediates:
Isomerization of Cholesterol to a Δ8-ene intermediate: Cholesterol possesses a double bond between carbons 5 and 6 (Δ5). To arrive at the cholest-8-en-11-one structure, this double bond must be relocated. This could occur through intermediates found in the Kandutsch-Russell pathway of cholesterol biosynthesis. One such key intermediate is zymostenol (B45303) (cholest-8(9)-en-3β-ol). The conversion of cholesterol to zymostenol involves multiple enzymatic steps.
Hydroxylation at the C11 position: Once a cholest-8-ene intermediate is formed, the next critical step is the introduction of a hydroxyl group at the 11th carbon. This reaction is typically catalyzed by a specific type of Cytochrome P450 enzyme, namely a steroid 11-hydroxylase. This would yield a 3β,11-dihydroxycholest-8-ene intermediate.
Oxidation of the 3β-hydroxyl group: The final step in the proposed pathway is the oxidation of the 3β-hydroxyl group to a ketone, resulting in the formation of this compound. This reaction is carried out by a class of enzymes known as 3β-hydroxysteroid dehydrogenases (3β-HSDs).
This proposed pathway is based on the known functions of enzymes involved in general steroid and cholesterol metabolism. The precise sequence of these steps and the specific intermediates may vary.
Identification and Characterization of Relevant Enzymes
The biosynthesis of this compound is dependent on the catalytic activity of specific enzymes that facilitate the necessary chemical transformations.
Cytochrome P450 Enzymes (CYPs) Involved in Hydroxylation
Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of compounds, including steroids. nih.gov In the context of this compound biosynthesis, a key step is the hydroxylation of the steroid nucleus at the C11 position.
The enzyme responsible for this reaction is steroid 11β-hydroxylase , officially known as Cytochrome P450 11B1 (CYP11B1) . This enzyme is primarily found in the adrenal cortex and is essential for the synthesis of corticosteroids like cortisol. wikidoc.orgwikipedia.org CYP11B1 catalyzes the introduction of a hydroxyl group at the 11β-position of various steroid precursors. wikipedia.org While its primary substrates are intermediates in the corticosteroid pathway, the broad substrate specificity of some CYPs suggests that CYP11B1 could potentially act on a cholest-8-ene intermediate to produce the 11-hydroxylated precursor of this compound. The expression of CYP11B1 is regulated by factors such as cholesterol levels. nih.gov
| Enzyme Family | Specific Enzyme | Function in Proposed Pathway |
| Cytochrome P450 | CYP11B1 (Steroid 11β-hydroxylase) | Hydroxylation at the C11 position |
Hydroxysteroid Dehydrogenases (HSDs) and Isomerases
Hydroxysteroid dehydrogenases are a group of enzymes that catalyze the oxidation and reduction of hydroxyl/keto groups on the steroid nucleus. Isomerases, on the other hand, are responsible for the migration of double bonds within the steroid ring system.
The oxidation of the 3β-hydroxyl group to a ketone is a critical step in the formation of this compound. This reaction is catalyzed by 3β-hydroxysteroid dehydrogenases (3β-HSDs) . Several isoforms of 3β-HSD exist, with varying substrate specificities and tissue distribution.
HSD3B1: This isoform is crucial in the biosynthesis of all active steroid hormones. It catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. While its primary substrates are C19 and C21 steroids, the potential for it to act on oxysterols exists.
HSD3B7: This enzyme is a 3β-hydroxy-Δ5-C27-steroid oxidoreductase and is a key enzyme in the bile acid synthesis pathway. It exhibits activity towards various 7α-hydroxylated oxysterols, catalyzing the dehydrogenation of the 3β-hydroxyl group and isomerization of the double bond. This demonstrates the capability of HSD enzymes to process modified cholesterol derivatives.
The specific 3β-HSD isoform that acts on the 11-hydroxylated cholest-8-ene intermediate to produce this compound has not been definitively identified, but the known activities of HSD3B1 and HSD3B7 on other oxysterols make them plausible candidates.
Other Oxidoreductases and Their Substrate Specificity
The isomerization of the Δ5 double bond in cholesterol to the Δ8 position is a complex process that may involve several enzymes. In the cholesterol biosynthesis pathway, 3β-hydroxysteroid-Δ8,Δ7-isomerase (also known as emopamil-binding protein) is responsible for converting cholest-8-en-3β-ol to lathosterol (B1674540) (cholest-7-en-3β-ol). The formation of the initial cholest-8-en-3β-ol (zymostenol) from lanosterol (B1674476) involves multiple steps catalyzed by enzymes such as sterol-4-alpha-carboxylate 3-dehydrogenase and decarboxylating (NSDHL) . uniprot.orguniprot.org These enzymes are part of the complex machinery that modifies the cholesterol precursor lanosterol into cholesterol, and intermediates from this pathway could be shunted towards the synthesis of this compound.
| Enzyme Class | Potential Enzymes | Role in Proposed Pathway |
| Isomerases | 3β-hydroxysteroid-Δ8,Δ7-isomerase | Isomerization of the double bond in the cholestene ring |
| Oxidoreductases | Sterol-4-alpha-carboxylate 3-dehydrogenase | Formation of cholest-8-ene intermediates |
Subcellular Localization of Biosynthetic Enzymes
The biosynthesis of this compound involves enzymes located in different subcellular compartments, necessitating the transport of intermediates between these organelles.
Cytochrome P450 11B1 (CYP11B1): This enzyme is localized to the inner membrane of the mitochondria . wikidoc.orgwikipedia.orguniprot.orggenecards.orgoup.com This localization is critical for its function, as it receives electrons from the mitochondrial electron transport chain.
3β-Hydroxysteroid Dehydrogenases (3β-HSDs): These enzymes have a dual subcellular localization, being found in both the endoplasmic reticulum (ER) and the mitochondria . mdpi.com This distribution may allow for efficient processing of steroid precursors from different cellular pools. Immunoelectron microscopy studies have shown 3β-HSD immunoreactivity associated with the smooth endoplasmic reticulum in some tissues, while in others, it is distributed throughout the cytoplasm without clear association with specific organelles. bioscientifica.com
Enzymes of the Kandutsch-Russell Pathway: The enzymes involved in the later stages of cholesterol biosynthesis, which may produce the cholest-8-ene precursors, are primarily located in the endoplasmic reticulum . uniprot.org For example, NSDHL is an ER-resident protein. uniprot.org
The compartmentalization of these enzymes implies a coordinated flow of intermediates, likely from the endoplasmic reticulum, where the cholest-8-ene backbone may be formed, to the mitochondria for 11-hydroxylation, and potentially back to the ER or within the mitochondria for the final 3-oxidation step.
| Enzyme | Subcellular Localization |
| CYP11B1 | Mitochondrial inner membrane wikidoc.orgwikipedia.orguniprot.orggenecards.orgoup.com |
| 3β-HSDs | Endoplasmic Reticulum and Mitochondria mdpi.combioscientifica.com |
| Cholesterol Biosynthesis Enzymes (e.g., NSDHL) | Endoplasmic Reticulum uniprot.org |
Regulation of Biosynthetic Pathway Expression
The biosynthesis of steroidal compounds, including cholestane (B1235564) derivatives like this compound, is a tightly controlled process governed by a complex network of regulatory mechanisms. This regulation ensures that the production of these vital molecules is precisely matched to cellular and physiological needs, preventing both deficiency and excessive accumulation. The control of the biosynthetic pathway is exerted at multiple levels, including transcriptional, post-transcriptional, and feedback mechanisms, and is influenced by a variety of developmental and environmental cues.
Transcriptional Control
The primary level of regulation occurs at the transcription of genes encoding the biosynthetic enzymes. This is orchestrated by a sophisticated interplay of transcription factors that respond to cellular sterol levels and external signals.
Sterol Regulatory Element-Binding Proteins (SREBPs): A central role in cholesterol homeostasis is played by the SREBP family of transcription factors, particularly SREBP-2. researchgate.netnumberanalytics.com SREBPs are synthesized as inactive precursors anchored to the endoplasmic reticulum (ER) membrane, bound to the SREBP cleavage-activating protein (SCAP). sigmaaldrich.comphysiology.org When cellular sterol levels are low, the SCAP-SREBP complex is transported to the Golgi apparatus. researchgate.netsigmaaldrich.com There, SREBP is cleaved by proteases, releasing its N-terminal domain, which translocates to the nucleus. researchgate.netnih.gov In the nucleus, the active SREBP-2 binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, activating the transcription of numerous enzymes in the cholesterol biosynthetic pathway, including the rate-limiting enzyme HMG-CoA reductase (HMGR). researchgate.netsigmaaldrich.comcsic.es
Liver X Receptors (LXRs): LXRs, in conjunction with Retinoid X Receptors (RXRs), form another crucial transcription factor family. nih.gov Activated by oxysterols (oxidized derivatives of cholesterol), LXRs primarily regulate genes involved in cholesterol transport and efflux, thereby controlling the removal of excess cholesterol. nih.govcsic.es
Steroidogenic Factor 1 (SF-1): In steroidogenic tissues, SF-1 is a key transcriptional activator. It induces the expression of a suite of genes necessary for converting cholesterol into steroid hormones, including cholesterogenic proteins and enzymes like CYP11A1, which catalyzes the initial step of steroidogenesis. researchgate.netpnas.orgoup.com
Post-Transcriptional Regulation
Beyond transcriptional initiation, the expression of biosynthetic pathway genes is fine-tuned by post-transcriptional mechanisms.
microRNAs (miRNAs): These small, non-coding RNA molecules are critical negative regulators of gene expression. physiology.orgnih.gov miRNAs can bind to the messenger RNA (mRNA) of enzymes and regulatory proteins in the cholesterol metabolism pathway, leading to mRNA degradation or repression of translation. nih.govcsic.es For instance, miR-7 has been shown to target genes within the cholesterol biosynthetic pathway, demonstrating the role of miRNAs in modulating cholesterol homeostasis at a post-transcriptional level. csic.es
Feedback Mechanisms
The biosynthetic pathway is subject to elegant feedback control, allowing for rapid adjustments in response to changing metabolite concentrations and hormonal signals.
Sterol-Mediated Feedback: High intracellular levels of sterols, particularly oxysterols, trigger a negative feedback loop. sigmaaldrich.com These sterols promote the binding of the SCAP-SREBP complex to INSIG proteins in the ER, preventing its transport to the Golgi and thus halting the activation of SREBP. sigmaaldrich.comnih.gov Furthermore, an accumulation of certain sterols, such as lanosterol, can accelerate the ubiquitination and subsequent degradation of the HMG-CoA reductase enzyme, rapidly shutting down the pathway. nih.gov
Hormonal Feedback: Steroidogenesis is famously regulated by the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes. numberanalytics.com Tropic hormones like adrenocorticotropic hormone (ACTH) and luteinizing hormone (LH) stimulate steroid production. oup.comnumberanalytics.com The resulting steroid hormones, in turn, exert negative feedback on the hypothalamus and pituitary to suppress the secretion of tropic hormones, thus maintaining homeostasis. pnas.orgnumberanalytics.com There is also evidence for intra-adrenal feedback loops, where locally produced reactive oxygen species or cortisol itself can directly inhibit steroid synthesis within the gland. pnas.orgnih.govresearchgate.net
Influence of Developmental and Environmental Factors
The regulation of the pathway is not static but is dynamically influenced by the organism's developmental stage and external environmental factors.
Developmental Regulation: The expression of key regulatory proteins, such as the Steroidogenic Acute Regulatory (StAR) protein, is precisely controlled in a spatial and temporal manner during embryonic development and adult life. nih.govbioscientifica.com StAR facilitates the rate-limiting step of cholesterol transport into the mitochondria, and its expression is tightly correlated with the capacity of a tissue to produce steroids. nih.govwiley.com
Environmental Factors: A wide range of environmental chemicals and pollutants can act as endocrine disruptors, interfering with steroid hormone biosynthesis. nih.govtdl.orgresearchgate.net These compounds can disrupt the pathway at various points, such as by inhibiting the expression of StAR protein and key steroidogenic enzymes or by affecting intracellular signaling cascades like cAMP production. nih.govtdl.orgdiva-portal.org Factors such as aging have also been linked to a decline in steroid production, often associated with increased oxidative stress that impairs cholesterol transport and enzymatic efficiency. nih.govnih.gov Additionally, external cues like circadian rhythms can influence the pulsatile release of tropic hormones, leading to daily variations in steroid synthesis. numberanalytics.com
Interactive Data Table: Key Regulators of Sterol and Steroid Biosynthesis
The following table summarizes the major factors regulating the biosynthetic pathways leading to compounds like this compound.
| Regulator Type | Regulator Name | Primary Function | Effect on Pathway |
| Transcription Factor | SREBP-2 | Senses low cellular sterol levels | Upregulates genes for cholesterol synthesis (e.g., HMGR) |
| Transcription Factor | LXR/RXR | Senses high oxysterol levels | Upregulates genes for cholesterol efflux and transport |
| Transcription Factor | SF-1 | Controls expression of steroidogenic enzymes | Upregulates genes for converting cholesterol to steroids |
| Post-Transcriptional | microRNAs (e.g., miR-7) | Fine-tune gene expression | Inhibit translation/promote degradation of target mRNAs |
| Feedback Molecule | Oxysterols/Cholesterol | Signal high sterol levels | Inhibit SREBP activation; promote HMGR degradation |
| Hormone | ACTH / LH | Stimulate steroidogenic tissues | Acutely increase steroid synthesis |
| Protein | StAR | Transports cholesterol into mitochondria | Rate-limiting step for steroidogenesis |
| External Factor | Endocrine Disruptors | Interfere with hormone pathways | Inhibit/disrupt steroid synthesis |
Metabolism and Degradation Pathways of 3 Hydroxycholest 8 En 11 One
Major Metabolic Fates in Biological Systems
The metabolism of 3-Hydroxycholest-8-en-11-one is anticipated to proceed through several key enzymatic reactions common to steroid metabolism. A primary step would likely be the isomerization of the Δ8 double bond to a Δ7 configuration, a reaction catalyzed by sterol Δ8-Δ7 isomerases. uniprot.orguniprot.org This is a crucial step in the postsqualene part of cholesterol biosynthesis. nih.gov
Another significant metabolic event would be the reduction of the 11-oxo group to an 11β-hydroxy group by 11β-hydroxysteroid dehydrogenases (11β-HSD), particularly the type 1 isozyme which primarily functions as a reductase. wikipedia.org This conversion from an 11-keto to an 11-hydroxy steroid is a common metabolic step for many corticosteroids and androgens. nih.gov
The degradation of the cholesterol side chain is a well-established process in various organisms, particularly in bacteria like Mycobacterium tuberculosis. nih.gov This process typically begins with hydroxylation at the terminal carbon (C-26 or C-27) by cytochrome P450 monooxygenases, followed by successive rounds of β-oxidation to shorten the chain, ultimately yielding androstane (B1237026) derivatives. mdpi.com It is plausible that this compound would undergo a similar side-chain degradation.
Furthermore, the 3β-hydroxy group is a common site for metabolic modification. It can be oxidized to a 3-oxo group, a reaction catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.govwikipedia.org This transformation is a pivotal step in the biosynthesis of most steroid hormones.
Role of 3-Oxo-4-ene Analogues as Deactivation Products
A key transformation in the metabolism of many 3β-hydroxy-Δ5-steroids is their conversion to 3-oxo-Δ4-ene analogues by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). nih.govwikipedia.org Although this compound possesses a Δ8 double bond, it is highly probable that its 3β-hydroxy group can be oxidized to a 3-keto group. This oxidation, potentially coupled with isomerization of the double bond, would form a 3-oxo-steroid.
The formation of a 3-oxo-4-ene structure is a critical step in the catabolism of cholesterol and other sterols in many bacteria. mdpi.com In these pathways, the 3-oxo-4-ene functionality is a prerequisite for the subsequent enzymatic reactions that lead to the opening of the steroid rings. mdpi.com While often a step in biosynthesis or activation of steroid hormones, in the context of xenobiotic or excess sterol degradation, the formation of a 3-oxo-4-ene analogue can be considered a deactivation step, marking the compound for further breakdown and elimination. For instance, cholesterol analogs are oxidized to their 3-keto derivatives before further metabolism. nih.gov
The conversion of a 3β-hydroxy-5-ene sterol to its corresponding 3-oxo-4-ene analogue can be a critical point of regulation, and in some contexts, it is a deactivating step that prepares the steroid for excretion, for example, through glucuronidation. hmdb.ca
Catabolic Enzymes and Their Role in Sterol Turnover
The turnover of sterols like this compound is mediated by a suite of catabolic enzymes. Based on its structure, several key enzyme families would be involved in its degradation.
| Enzyme Class | Specific Enzyme (Example) | Probable Role in Metabolism of this compound |
| Isomerases | Sterol Δ8-Δ7 isomerase | Catalyzes the shift of the double bond from the C-8 position to the C-7 position. uniprot.orguniprot.org |
| Oxidoreductases | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Oxidizes the 3β-hydroxyl group to a 3-keto group. nih.govwikipedia.org |
| 11β-hydroxysteroid dehydrogenase (11β-HSD) | Reduces the 11-keto group to an 11β-hydroxyl group. wikipedia.orguniprot.org | |
| Monooxygenases | Cytochrome P450 (e.g., CYP125) | Initiates side-chain degradation by hydroxylating a terminal carbon. mdpi.com |
| β-oxidation Enzymes | Acyl-CoA synthetases, Acyl-CoA dehydrogenases, Enoyl-CoA hydratases, Thiolases | Carry out the stepwise degradation of the sterol side chain. |
These enzymes are central to maintaining steroid homeostasis and degrading excess or foreign sterols. The expression and activity of these enzymes are often tightly regulated, for instance, by nuclear receptors that sense the levels of intracellular lipids and steroids.
Integration into Broader Lipid Metabolic Networks
The catabolism of this compound does not occur in isolation but is integrated into the broader network of lipid metabolism. The degradation of the sterol side chain through β-oxidation is a prime example of this integration. This process releases acetyl-CoA and propionyl-CoA units, which are fundamental intermediates in cellular metabolism. These molecules can enter the citric acid cycle for energy production or be utilized as building blocks for the synthesis of other lipids, such as fatty acids.
The metabolism of the steroid nucleus itself is also linked to central lipid pathways. The complete degradation of the steroid rings, as seen in some bacteria, ultimately feeds into the central carbon metabolism. In mammals, while the steroid nucleus is not typically used as a major energy source, its derivatives are precursors for the synthesis of vital molecules like bile acids and steroid hormones. These synthesis pathways are intricately linked with cholesterol metabolism and lipoprotein trafficking.
Biological Roles and Molecular Mechanisms of 3 Hydroxycholest 8 En 11 One
Role as an Intermediate in Sterol Metabolism and Bile Acid Biosynthesis
3-Hydroxycholest-8-en-11-one is a sterol derivative that plays a role as an intermediate in key metabolic pathways. In sterol metabolism, compounds with a similar cholestene backbone are known to be potent inhibitors of sterol synthesis. For instance, 3β-hydroxy-5α-cholest-8(14)-en-15-one is a powerful inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway. nih.govresearchgate.netnih.gov Its metabolites, such as (25R)-3β,26-dihydroxy-5α-cholest-8(14)-en-15-one, also demonstrate significant activity in suppressing HMG-CoA reductase levels. nih.gov
In the context of bile acid biosynthesis, cholesterol undergoes a series of enzymatic reactions to be converted into primary bile acids, cholic acid and chenodeoxycholic acid. wikipedia.org A key initial step is the 7α-hydroxylation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in the major "neutral" pathway. wikipedia.orgabdominalkey.com The resulting 7α-hydroxycholesterol is then metabolized to 7α-hydroxy-4-cholesten-3-one. abdominalkey.comwikipedia.org This intermediate can then be further processed. For the synthesis of cholic acid, it is converted to 7α,12α-dihydroxycholest-4-en-3-one by the enzyme 7α-hydroxycholest-4-en-3-one 12α-hydroxylase (CYP8B1). wikipedia.orgmybiosource.com Alternatively, it can be converted to chenodeoxycholic acid. wikipedia.org While the direct involvement of this compound in this primary pathway is not explicitly detailed, the structural similarities suggest its potential role as a related intermediate or a product of an alternative pathway.
Potential as a Biochemical Marker in Research Contexts
Certain sterol metabolites serve as valuable biochemical markers for specific diseases and for monitoring metabolic pathways. For example, in cerebrotendinous xanthomatosis (CTX), a genetic disorder affecting bile acid synthesis due to mutations in the CYP27A1 gene, levels of intermediates like 7α-hydroxy-4-cholesten-3-one and cholestanol (B8816890) are elevated. elsevier.es Monitoring the serum concentration of 7α-hydroxy-4-cholesten-3-one is also used to assess the activity of the bile acid synthetic pathway and can be a marker for bile acid malabsorption. wikipedia.orgebi.ac.ukresearchgate.net Given that this compound is a related oxysterol, it holds potential as a biochemical marker in research settings to investigate disorders of sterol metabolism or to trace the activity of specific enzymatic pathways. Further research is needed to establish a direct correlation between its levels and particular physiological or pathological states.
Interaction with Nuclear Receptors (e.g., LXR, FXR, PXR)
Nuclear receptors are a class of proteins that act as transcription factors to regulate gene expression in response to ligand binding. wikipedia.org Several oxysterols are known endogenous ligands for nuclear receptors like the Liver X Receptors (LXR), Farnesoid X Receptor (FXR), and Pregnane X Receptor (PXR), which are master regulators of cholesterol, lipid, and xenobiotic metabolism. researchgate.netcore.ac.uk
LXRs (LXRα and LXRβ) are activated by various oxysterols and play a central role in cholesterol homeostasis by promoting cholesterol efflux and its conversion to bile acids. core.ac.ukwikipedia.orgnomuraresearchgroup.com FXR is activated by bile acids and regulates their synthesis and transport. abdominalkey.comresearchgate.net PXR is a sensor for a wide range of endogenous and exogenous compounds and is involved in their detoxification. researchgate.net
While direct binding studies for this compound with these receptors are not extensively documented in the provided context, related oxysterols show significant interactions. For example, 7α-hydroxycholest-4-en-3-one is a known ligand for PXR. swan.ac.uk The structural characteristics of this compound suggest it could potentially interact with one or more of these nuclear receptors, thereby influencing the expression of genes involved in lipid metabolism.
Ligand Binding Studies and Transcriptional Regulation
Ligand binding assays are crucial for determining the affinity and specificity of a compound for a receptor. wikipedia.org For nuclear receptors, ligand binding induces a conformational change that leads to the recruitment of coactivator or corepressor proteins, ultimately modulating the transcription of target genes. wikipedia.org
While specific ligand binding data for this compound is not available in the search results, studies on other oxysterols provide a framework for its potential activity. For instance, 22(S)-Hydroxycholesterol binds to both LXRα and LXRβ with high affinity but does not activate transcription, classifying it as an LXR modulator. In contrast, other oxysterols like 25-hydroxycholesterol (B127956) and 22(R)-hydroxycholesterol are potent LXR agonists that induce the expression of LXR target genes. researchgate.net The synthetic LXR agonist T0901317 has been shown to also activate FXR and PXR, highlighting the potential for cross-reactivity among these receptors. core.ac.uk
Future research involving competitive binding assays and reporter gene assays would be necessary to determine the binding affinity of this compound for LXR, FXR, and PXR and to elucidate its role in transcriptional regulation.
Modulation of Cellular Signaling Pathways
Effects on Cholesterol Homeostasis Mechanisms (e.g., SREBP-2 processing, INSIG)
Cellular cholesterol homeostasis is tightly regulated by a feedback system involving the sterol regulatory element-binding protein-2 (SREBP-2) and the insulin-induced gene (INSIG) proteins. nih.govnih.gov SREBP-2 is a transcription factor that activates genes involved in cholesterol synthesis and uptake. nih.govoncotarget.com In the endoplasmic reticulum (ER), SREBP-2 is held in an inactive state through its association with SREBP cleavage-activating protein (SCAP) and INSIG. nih.gov
Oxysterols play a crucial role in this regulatory system. They bind to INSIG, preventing its degradation and promoting its binding to the SREBP-2/SCAP complex. nih.gov This action retains the complex in the ER, thereby inhibiting SREBP-2 processing and subsequent activation of cholesterol synthesis. nih.gov Certain oxysterols, particularly those with a side-chain hydroxylation, are potent suppressors of SREBP-2 processing. nih.gov Given its structure as an oxysterol, this compound could potentially modulate cholesterol homeostasis by interacting with the INSIG/SCAP/SREBP-2 system.
Table 1: Key Proteins in Cholesterol Homeostasis
| Protein | Function | Role in Cholesterol Homeostasis |
| SREBP-2 | Transcription factor | Activates genes for cholesterol synthesis and uptake. nih.govoncotarget.com |
| SCAP | Cholesterol sensor and escort protein | Chaperones SREBP-2 from the ER to the Golgi for activation. nih.gov |
| INSIG | ER retention protein | Binds to the SCAP/SREBP complex in the presence of sterols, preventing its transport to the Golgi. nih.govnih.gov |
| HMG-CoA Reductase | Rate-limiting enzyme | Catalyzes a key step in cholesterol biosynthesis. nih.gov |
Interaction with G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that transduce extracellular signals into intracellular responses. nobelprize.orgwikipedia.org They are involved in a vast array of physiological processes. While the primary mode of action for many sterols is through nuclear receptors, there is emerging evidence for their interaction with GPCRs. Some studies have suggested that certain cholesterol metabolites can act as ligands for GPCRs, initiating rapid signaling events. google.co.uk The potential for this compound to interact with GPCRs remains an area for future investigation and could represent a novel mechanism of action for this compound.
Influence on Enzyme Activities (e.g., HMG-CoA Reductase, Sterol O-Acyltransferase)
Limited direct evidence is available in publicly accessible literature regarding the specific influence of this compound on the enzymatic activities of HMG-CoA reductase and sterol O-acyltransferase. However, research into its effects on cholesterol levels in animal models suggests a potential role in the regulation of cholesterol metabolism.
A study involving the administration of this compound to normal rats indicated possible significant hypocholesterolemic effects. nih.gov The compound was provided in the diet at a concentration of 0.15%. nih.gov While these findings point towards an interaction with the cholesterol biosynthesis pathway, the precise mechanism, including the direct modulation of key enzymes like HMG-CoA reductase, was not detailed in the available abstract of the study. nih.gov The observed reduction in cholesterol levels could be a result of various factors, including but not limited to, the inhibition of cholesterol synthesis, enhanced cholesterol excretion, or other metabolic effects.
It is important to note that the study also reported significant decreases in food consumption and associated decreases in the rate of body weight gain in the rats fed the diet containing this compound. nih.gov This suggests that the observed hypocholesterolemic effects may be, at least in part, secondary to reduced caloric intake.
Research Findings on the Hypocholesterolemic Effects of this compound in Rats
| Compound | Animal Model | Concentration in Diet | Observed Effects | Source |
| This compound | Normal Rats | 0.15% | Possible significant hypocholesterolemic effects, significant decrease in food consumption, and decreased rate of body weight gain. | nih.gov |
Mechanistic Studies in Cellular and Subcellular Models (excluding clinical human data)
Detailed mechanistic studies of this compound in cellular and subcellular models are not extensively reported in the available scientific literature. The primary research identified focuses on in vivo effects in rats rather than in vitro studies using cultured cells or isolated subcellular fractions. nih.gov Therefore, specific molecular mechanisms of action, such as interactions with cellular receptors, effects on gene expression of key regulatory proteins in cholesterol metabolism, or precise actions within specific organelles like the endoplasmic reticulum or mitochondria, have not been elucidated for this particular compound.
Advanced Analytical Methodologies for 3 Hydroxycholest 8 En 11 One Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used tool for the analysis of oxysterols, including 3-Hydroxycholest-8-en-11-one. nih.govresearchgate.net This is largely due to its high sensitivity, selectivity, and ability to handle complex biological samples. nih.govmdpi.com The combination of chromatographic separation with mass spectrometric detection allows for the resolution of structurally similar compounds and their confident identification and quantification. researchgate.netnih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) for Separation
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering enhanced sensitivity, better peak resolution, and faster analysis times. researchgate.net These improvements are critical for resolving the complex mixtures of oxysterols often found in biological samples. researchgate.netnih.gov UHPLC systems, when coupled with tandem mass spectrometry (UHPLC-MS/MS), provide a robust platform for the detailed analysis of compounds like this compound. researchgate.netmeasurlabs.com
The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govfrontiersin.org The mobile phase often consists of a mixture of solvents like water, acetonitrile, and methanol, with additives like formic acid to improve ionization. nih.gov The gradient elution, where the solvent composition is changed over time, allows for the effective separation of a wide range of oxysterols with varying polarities within a single chromatographic run. nih.govnih.gov
Table 1: Example UHPLC-MS/MS Parameters for Oxysterol Analysis
| Parameter | Setting |
|---|---|
| Chromatography System | Acquity H-Class UPLC |
| Column | Ascentis Express C18 (150 × 2.1 mm; 2 µm) |
| Mobile Phase A | Water:Acetonitrile (95:5, v/v) + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Mobile Phase C | Methanol + 0.1% Formic Acid |
| Column Temperature | 30°C |
| Mass Spectrometer | Xevo TQ-S tandem quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
This table is illustrative and based on a method developed for the combined quantification of oxysterols and bile acids. nih.gov
Targeted and Untargeted Metabolomics for Oxysterol Profiling
Metabolomics strategies are broadly categorized into untargeted and targeted approaches, both of which are applicable to the study of this compound. metabolon.com
Untargeted Metabolomics: This approach aims to comprehensively measure all detectable metabolites in a sample, including unknown compounds. metabolon.com It is a hypothesis-generating tool used to discover novel biomarkers and gain a broad overview of metabolic changes in a biological system. metabolon.comnih.gov However, identifying and quantifying specific low-abundance oxysterols can be challenging with this method. metabolon.com
Targeted Metabolomics: In contrast, targeted metabolomics focuses on the precise measurement of a predefined set of known and biochemically annotated analytes. metabolon.com This hypothesis-driven approach offers higher sensitivity, specificity, and quantitative accuracy for specific compounds like this compound. metabolon.comnih.gov By using isotopically labeled internal standards, targeted methods can achieve absolute quantification, providing more precise data compared to the relative quantification typical of untargeted approaches. nih.govmetabolon.com Multiple Reaction Monitoring (MRM) is a common acquisition mode in targeted LC-MS/MS, where specific precursor-to-product ion transitions for each analyte are monitored, greatly enhancing selectivity and sensitivity. nih.govnih.gov
The integration of both untargeted and targeted metabolomics can provide a powerful strategy, where untargeted analysis identifies potential metabolic disturbances and targeted analysis validates and accurately quantifies the specific metabolites of interest. nih.gov
Enzyme-Assisted Derivatization for Sterol Analysis (EADSA)
A significant challenge in the LC-MS analysis of many sterols is their poor ionization efficiency. researchgate.netnih.gov Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) is a clever strategy developed to overcome this limitation. nih.govbiorxiv.org This method enhances both the specificity and sensitivity of the analysis. nih.gov
The EADSA process involves two key steps: researchgate.net
Enzymatic Oxidation: Cholesterol oxidase, an enzyme from bacteria, is used to specifically convert the 3β-hydroxy group of a sterol into a 3-oxo (ketone) group. nih.govbiorxiv.org
Chemical Derivatization: The newly formed 3-oxo group is then reacted with a derivatizing agent, most commonly a Girard hydrazine (B178648) reagent (like Girard P or Girard T). nih.govbiorxiv.org This reaction attaches a "charge-tag"—a permanently charged group—to the sterol molecule. nih.govnih.gov
This charge-tag dramatically improves the ionization efficiency of the sterol in positive-ion electrospray ionization (ESI), leading to a much stronger signal in the mass spectrometer. nih.govnih.gov Furthermore, the derivatized sterols exhibit characteristic and predictable fragmentation patterns during tandem MS (MS/MS) analysis, which aids in their structural confirmation. nih.govnih.gov For instance, Girard P-derivatized sterols typically show a characteristic neutral loss of pyridine (B92270) (79 Da) in MS² experiments. nih.gov This technique has been successfully applied to the analysis of oxysterols in various biological samples, including plasma and brain tissue. nih.govuio.no
Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis
For many years, gas chromatography-mass spectrometry (GC-MS) was considered the "gold standard" for oxysterol analysis. researchgate.netnih.gov It remains a powerful and indispensable tool, particularly for untargeted analysis and steroid profiling. nih.gov The technique typically involves an alkaline hydrolysis (saponification) step to analyze "total" sterols, which includes those originally esterified with fatty acids. nih.gov
Derivatization Strategies for GC-MS Compatibility
Unlike LC, which analyzes compounds in a liquid phase, GC requires analytes to be volatile and thermally stable. chemcoplus.co.jp Sterols like this compound are not inherently suitable for GC analysis due to their polar hydroxyl groups. sigmaaldrich.com Therefore, a derivatization step is essential to replace the active hydrogens on these polar functional groups with nonpolar moieties. sigmaaldrich.comsemanticscholar.org This process increases volatility, reduces polarity, and improves chromatographic peak shape. chemcoplus.co.jp
The most common derivatization method for sterols in GC-MS is silylation . nih.govchemcoplus.co.jp This involves reacting the sterol with a silylating reagent to form a trimethylsilyl (B98337) (TMS) ether. nih.gov
Table 2: Common Silylating Reagents for Sterol Analysis
| Reagent Abbreviation | Full Name | Characteristics |
|---|---|---|
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | A strong and versatile silylating agent. Often used with a catalyst. nih.gov |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | A powerful trimethylsilyl donor, often used with TMCS as a catalyst for difficult-to-silylate compounds. chemcoplus.co.jp |
| TMCS | Trimethylchlorosilane | Frequently used as a catalyst in silylation reactions to enhance reactivity. thermofisher.com |
| TSIM | N-Trimethylsilylimidazole | A very strong silylating agent, particularly effective for hindered hydroxyl groups. nih.govchemcoplus.co.jp |
| MTBSTFA | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture than TMS derivatives. chemcoplus.co.jpsigmaaldrich.com |
For keto-sterols, a two-step derivatization is often employed to prevent the formation of enol-TMS ethers, which can complicate analysis. nih.gov This involves first reacting the keto group to form a methyloxime (MO), followed by silylation of the hydroxyl groups to create MO-TMS derivatives. nih.govresearchgate.net
Another derivatization strategy is acylation , such as trifluoroacetylation, which involves reacting the hydroxyl groups with a reagent like trifluoroacetic anhydride (B1165640) (TFAA). mdpi.com Trifluoroacetate derivatives can offer advantages such as better stability, shorter retention times, and highly specific fragmentation patterns in MS, enabling very low detection limits. mdpi.com
Application of Fourier Transform Infrared (FTIR) Spectroscopy in Structural Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical technique used for the structural elucidation of cholestane (B1235564) derivatives, including compounds like this compound. researchgate.netnih.gov FTIR works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the functional groups present in the molecule.
An FTIR spectrum provides a molecular "fingerprint" that can help confirm the presence of key structural features. For a compound like this compound, FTIR would be used to identify characteristic absorption bands for:
The hydroxyl (-OH) group: Typically observed as a broad band in the region of 3200-3600 cm⁻¹. mdpi.com
The ketone (C=O) group: Characterized by a strong, sharp absorption band, typically in the range of 1680-1750 cm⁻¹. cdnsciencepub.com
Carbon-hydrogen (C-H) bonds in the cholestane skeleton.
In research, FTIR is often used in conjunction with other analytical methods like NMR and mass spectrometry to provide a comprehensive structural characterization of newly synthesized or isolated cholestane derivatives. researchgate.netnih.gov For example, in the characterization of 3β,6β-diacetoxy-5α-cholestan-5-ol, FTIR was used to confirm the presence of the tertiary hydroxyl group (at 3480 cm⁻¹) and the acetyloxy groups (at 1736–1741 cm⁻¹ and 1238–1266 cm⁻¹). mdpi.com
Comparative Biochemistry and Structure Activity Relationships of Cholest 8 En 11 One Derivatives
Comparison with Other Cholestenone Isomers (e.g., Cholest-4-en-3-one, Cholest-8(14)-en-15-one)
The biological properties of 3-Hydroxycholest-8-en-11-one can be better understood by comparing it with other cholestenone isomers. These isomers, while sharing the same basic cholestane (B1235564) skeleton, differ in the position of the double bond and the ketone group, leading to distinct biological activities.
Cholest-4-en-3-one is a significant intermediate in the microbial transformation of cholesterol and has been studied for its effects on lipid metabolism and cell migration. ijarbs.comresearchgate.net Studies on obese, diabetic mice have shown that dietary Cholest-4-en-3-one can alleviate hyperlipidemia, hepatic cholesterol accumulation, and hyperinsulinemia. nih.govmdpi.com It is thought to exert these effects in part by increasing the excretion of lipids and suppressing cholesterol synthesis in extrahepatic tissues. nih.gov In cell membranes, the replacement of the 3β-hydroxyl group of cholesterol with a 3-keto group in cholestenone leads to a reduced capacity for hydrogen bonding, which in turn affects membrane fluidity and the rate of sterol flip-flop. nih.govresearchgate.net
Cholest-8(14)-en-15-one derivatives are potent regulators of cholesterol metabolism. nih.gov Specifically, 3β-hydroxy-5α-cholest-8(14)-en-15-one is a powerful inhibitor of sterol synthesis and demonstrates significant hypocholesterolemic activity. nih.gov Its mechanism of action includes the suppression of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase activity. researchgate.net Further hydroxylation of the side chain of 3β-hydroxy-5α-cholest-8(14)-en-15-one can result in metabolites that are also highly active in suppressing HMG-CoA reductase. nih.govresearchgate.net
Table 1: Comparative Biological Activities of Cholestenone Isomers
| Compound | Key Structural Features | Primary Biological Activities |
| This compound | Δ⁸ double bond, C11-keto, C3-hydroxyl | Potential hypocholesterolemic agent |
| Cholest-4-en-3-one | Δ⁴ double bond, C3-keto | Alleviates hyperlipidemia, inhibits cell migration ijarbs.comnih.gov |
| Cholest-8(14)-en-15-one | Δ⁸⁽¹⁴⁾ double bond, C15-keto | Potent inhibitor of sterol synthesis, hypocholesterolemic activity nih.govnih.gov |
This table provides a summary of the primary biological activities reported for each compound based on available research. Direct comparative activities under the same experimental conditions may not be available.
Analysis of the Impact of Hydroxyl Group Position on Biological Activity
The position of the hydroxyl group on the cholestane skeleton is a crucial determinant of biological activity. The 3β-hydroxyl group of cholesterol, for instance, is essential for its interactions with lipids and proteins within cell membranes, contributing to membrane rigidity and fluidity. nih.gov Replacing this hydroxyl group with a ketone group, as seen in cholestenone, significantly alters these interactions. researchgate.net
The introduction of hydroxyl groups at various positions can confer a range of biological effects. Oxygenated sterols, including those with hydroxyl or ketone functions at positions 6, 7, 15, 20, 22, 24, or 25, are known to be potent inhibitors of sterol synthesis. nih.gov For a compound to exhibit significant inhibitory activity on sterol synthesis, a hydroxyl or ketone function at position 3, in combination with another oxygen function at position 6 or 7, appears to be a common requirement. nih.gov
The esterification of hydroxyl groups with fatty acids can also modulate the cytotoxic and antioxidant activities of steroidal compounds. mdpi.com The specific location of the hydroxyl group influences how it interacts with cellular targets. For example, the 3β-hydroxyl group of cholesterol is known to reside at the hydrophobic/hydrophilic interface of the lipid bilayer in most membranes, a position critical for its function. nih.gov
Structure-Activity Relationship (SAR) Studies within Oxygenated Cholestane Series
Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for the biological effects of a class of compounds. For oxygenated cholestanes, several structural elements have been identified as being critical for their activity, particularly as inhibitors of sterol synthesis.
Key findings from SAR studies on oxygenated cholestanes include:
Oxygenation is Key: The presence of oxygen-containing functional groups (hydroxyl or keto) is generally necessary for significant biological activity, such as the inhibition of cholesterol biosynthesis. nih.govrice.edu
Position Matters: The location of these oxygenated functions on the steroid nucleus and side chain dramatically influences potency. For instance, oxygenation at C7, C15, and C25 has been associated with potent inhibition of HMG-CoA reductase. nih.gov
The 3-Position: A hydroxyl or ketone group at the 3-position is often a prerequisite for activity. nih.gov
Double Bond Position: The location of double bonds within the steroid nucleus can affect the conformation of the molecule and its interaction with target enzymes. The inhibitory activities of 7-oxygenated sterols, for example, are not significantly affected by a double bond at the 4 or 5 position. nih.gov
Table 2: Structure-Activity Relationships of Oxygenated Cholestanes as Inhibitors of Sterol Synthesis
| Structural Feature | Impact on Activity |
| Oxygenation at C3 | Generally required for activity |
| Additional Oxygenation at C6, C7, or C15 | Often enhances inhibitory potency nih.gov |
| Side-chain Hydroxylation (e.g., C25, C26) | Can lead to highly active metabolites nih.gov |
| Position of Nuclear Double Bond | Can influence activity, though the effect varies with the position of oxygenation nih.gov |
This table summarizes general trends observed in SAR studies of oxygenated cholestanes.
Role of Stereochemistry in Biological Recognition and Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological recognition and activity of cholestane derivatives. Enzymes and receptors are chiral environments, meaning they can differentiate between stereoisomers of a ligand, often with one isomer being significantly more active than the others.
The configuration of the hydroxyl group at C3 is a classic example of the importance of stereochemistry. The natural 3β-hydroxyl configuration of cholesterol is crucial for its function in membranes. The epimeric 3α-hydroxyl derivative, epicholesterol, exhibits different biological properties. mdpi.com This stereospecificity is attributed to the precise hydrogen bonding and steric interactions that the 3β-hydroxyl group can form with membrane components and proteins. mdpi.com
Similarly, the stereochemistry at other chiral centers within the cholestane ring system and on the side chain influences how the molecule fits into the active site of an enzyme or the binding pocket of a receptor. For example, the enzymatic oxidation of the cholesterol side chain is a stereospecific process. mdpi.com The precise stereochemistry of the final molecule is critical for its subsequent biological activity. Deviations from the natural stereochemistry can lead to reduced or altered activity, highlighting the high degree of molecular recognition inherent in biological systems.
Future Research Directions and Unexplored Avenues in 3 Hydroxycholest 8 En 11 One Biology
Elucidation of Novel Enzymatic Transformations
A fundamental gap in our knowledge is the metabolic pathway of 3-Hydroxycholest-8-en-11-one. The enzymes responsible for its synthesis and catabolism in vivo are currently unknown. Future research must prioritize the identification and characterization of these enzymes.
Key Research Objectives:
Identification of Biosynthetic Enzymes: Investigating which cytochrome P450 enzymes or other oxidoreductases catalyze the introduction of the 11-oxo group onto the cholestene backbone.
Characterization of Catabolic Pathways: Determining the enzymes that further metabolize this compound. For instance, studies on the related compound 3β-hydroxy-5α-cholest-8(14)-en-15-one have shown it can be converted to a diol form by liver mitochondria, suggesting potential parallel pathways. nih.gov
Comparative Enzymology: Studying the substrate specificity of known sterol-metabolizing enzymes to see if they can act on this compound.
This line of inquiry will be crucial for understanding how the cellular levels of this oxysterol are regulated and how its production might be altered in various physiological and disease states.
Investigation of Post-Translational Modifications and Regulation of Enzymes
Once the enzymes acting on this compound are identified, the next step is to understand their regulation. Post-translational modifications (PTMs) are critical for controlling enzyme activity, stability, and localization. researchgate.netnih.govsigmaaldrich.com In cholesterol metabolism, PTMs like phosphorylation are known to provide elegant short-term regulatory mechanisms for key enzymes such as HMG-CoA reductase and ACATase. nih.gov
Future investigations should focus on:
Mapping PTMs: Using mass spectrometry-based proteomics to identify PTMs (e.g., phosphorylation, acetylation, ubiquitination) on the enzymes that synthesize and degrade this compound. mdpi.com
Functional Analysis of PTMs: Employing site-directed mutagenesis to determine how specific PTMs affect enzyme kinetics and stability. nih.gov
Identifying Regulatory Kinases and Phosphatases: Pinpointing the upstream signaling pathways that control the phosphorylation status and activity of these enzymes in response to cellular cues.
Understanding this regulatory layer will provide insights into how the metabolic flux through the this compound pathway is dynamically controlled.
Development of Advanced Probes for Imaging and Tracking in Biological Systems
To understand the function of this compound, it is essential to know where it is located within a cell and how it moves between organelles. The development of chemical probes is a powerful strategy for such investigations. mskcc.org
Future Development Strategies:
Intrinsically Fluorescent Probes: Synthesizing analogs of this compound that contain a fluorescent group but retain the core biological activity, similar to the development of 25-hydroxycholestatrienol (25-HCTL) for tracking 25-hydroxycholesterol (B127956). nih.gov
Click Chemistry-Compatible Probes: Creating probes with bioorthogonal handles (e.g., an alkyne group) that allow for the attachment of fluorophores or affinity tags in living cells. This approach has been successfully used to visualize 20(S)-hydroxycholesterol and revealed its selective accumulation in the Golgi apparatus. nih.gov
Photoaffinity Probes: Designing probes that can be used to covalently label binding proteins upon photoactivation, enabling the identification of novel receptors and interacting partners.
These tools will be indispensable for visualizing the subcellular journey of this compound, providing crucial information about its sites of action and transport mechanisms. nih.govfao.org
Systems Biology Approaches to Map Oxysterol Networks
This compound does not function in isolation. It is part of a complex network of sterols and other lipids. nih.gov Systems biology and multi-omics approaches are needed to place this single molecule into its broader biological context.
Integrative Research Avenues:
Lipidomics Profiling: Using advanced mass spectrometry to perform comprehensive lipid profiling in cells or tissues treated with this compound. This can reveal how it perturbs the levels of other oxysterols, cholesterol precursors, and different lipid classes.
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression to identify the signaling pathways and cellular processes modulated by this oxysterol. This can help map its downstream effects beyond direct binding interactions.
Computational Modeling: Integrating multi-omics data to construct and interrogate metabolic network models. This can help predict the flow of metabolites and identify key control points in the oxysterol network. nih.gov
These approaches will shift the focus from a single molecule to the entire system, providing a holistic view of the metabolic and signaling ripples caused by this compound.
Exploration of New Biological Functions beyond Cholesterol Homeostasis
While an early study pointed to a role in cholesterol regulation, the diverse functions of other oxysterols suggest that this compound may have broader biological activities. nih.govnih.gov Oxysterols are now recognized as key players in immunity, development, and cell signaling. mdpi.commdpi.com
Potential Areas for Exploration:
Immunomodulation: Investigating whether this compound affects immune cell differentiation, migration, or inflammatory responses, as has been shown for oxysterols like 25-hydroxycholesterol. mdpi.comavantiresearch.com
Nuclear Receptor Activation: Screening for activity as a ligand for nuclear receptors, such as Liver X Receptors (LXRs) or Retinoic acid receptor-related orphan receptors (RORs), which are known targets for other oxysterols. nih.govmdpi.com
Cell Differentiation and Development: Examining its effects on developmental signaling pathways, like the Hedgehog pathway, which can be modulated by certain oxysterols. annualreviews.org
Membrane Biophysics: Studying its impact on the physical properties of cellular membranes, such as lipid domain organization and fluidity, which can influence the function of membrane proteins.
Uncovering novel functions will significantly broaden the relevance of this compound in health and disease.
Methodological Advancements in Analytical Detection and Quantification
Progress in all the aforementioned areas is contingent upon the ability to accurately and sensitively measure this compound in complex biological samples. Oxysterols are typically present at very low concentrations against a vast background of cholesterol, posing significant analytical challenges. researchgate.netnih.gov
Priorities for Method Development:
High-Sensitivity LC-MS/MS: The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods remains a priority. lipidanalytical.comnih.gov Future work should focus on optimizing ionization efficiency, potentially through derivatization to "charge-tag" the molecule, which can surpass the sensitivity of gas chromatography-mass spectrometry (GC-MS). researchgate.net
Stable Isotope-Labeled Internal Standards: The synthesis of a stable isotope-labeled version of this compound is critical for accurate quantification and correcting for matrix effects and extraction losses during sample preparation. researchgate.net
Advanced Separation Techniques: Exploring novel chromatographic techniques, including multidimensional chromatography, to resolve this compound from structurally similar isomers that could interfere with accurate measurement.
Mass Spectrometry Imaging: Applying advanced mass spectrometry imaging techniques to map the spatial distribution of this compound directly in tissue sections, providing valuable insights into its localization in specific cell types or anatomical regions. nih.gov
The following table summarizes key analytical parameters that require optimization for robust quantification of oxysterols like this compound.
| Analytical Challenge | Future Strategy | Rationale |
|---|---|---|
| Low physiological concentration | Derivatization (e.g., charge-tagging) and optimized mass spectrometry parameters | Increases ionization efficiency and signal intensity for detection in the low nanogram or picogram range. researchgate.net |
| Interference from isomers | High-resolution chromatography (e.g., UHPLC) or ion mobility spectrometry | Provides physical separation of structurally similar compounds prior to mass analysis. |
| Matrix effects in complex samples | Development of specific stable isotope-labeled internal standards | The co-eluting standard experiences the same matrix effects as the analyte, allowing for accurate correction and quantification. researchgate.net |
| Potential for auto-oxidation | Inclusion of antioxidants during sample preparation and storage under inert atmosphere | Minimizes the artificial formation of oxysterols during sample handling, ensuring measurement reflects the true biological state. nih.gov |
This table is interactive. Click on the headers to sort the data.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-Hydroxycholest-8-en-11-one in laboratory settings?
- Methodological Answer :
- Synthesis typically involves oxidative functionalization of cholesterol derivatives. For example, enzymatic or chemical oxidation at the C3 and C11 positions under controlled conditions (e.g., using Jones reagent or microbial enzymes like cytochrome P450 oxidases) .
- Precise temperature and solvent control (e.g., anhydrous dichloromethane or methanol) are critical to avoid side reactions. Ensure purity by recrystallization or column chromatography .
- Document reaction parameters (time, catalyst concentration) and validate product identity via NMR and mass spectrometry .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm hydroxyl group positions and steroidal backbone integrity. Compare chemical shifts with literature data for cholestane derivatives .
- Mass Spectrometry (MS) : High-resolution LC-MS or GC-MS detects molecular ions (e.g., m/z 428.38 for CHO) and fragmentation patterns to verify structural features .
- Chromatography : HPLC with UV/RI detection ensures purity (>95%) and resolves stereoisomers .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound may cause irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles or vapors .
- Waste Disposal : Neutralize acidic/byproduct residues before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported NMR data for this compound?
- Methodological Answer :
- Comparative Analysis : Cross-reference solvent-specific chemical shifts (e.g., CDCl vs. DMSO-d) and verify spectrometer calibration using internal standards .
- Stereochemical Considerations : Use 2D NMR (COSY, NOESY) to resolve ambiguities in hydroxyl group orientation or ring conformations .
- Collaborative Validation : Share raw spectral data with independent labs to confirm peak assignments and minimize interpretation bias .
Q. What experimental strategies can elucidate the metabolic pathways of this compound in model organisms?
- Methodological Answer :
- Isotopic Labeling : Introduce - or -labels at specific positions (e.g., C3 or C11) to track metabolic intermediates via MS/MS .
- Enzyme Inhibition Studies : Use selective inhibitors (e.g., ketoconazole for cytochrome P450 enzymes) to identify key metabolic enzymes .
- In Vivo/In Vitro Correlation : Compare metabolite profiles from cell cultures and animal models (e.g., rodents) to assess interspecies variability .
Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?
- Methodological Answer :
- Standardized Protocols : Publish detailed synthetic procedures, including exact reagent grades, reaction times, and purification steps .
- Batch-to-Batch Analysis : Perform QC checks (e.g., melting point, FTIR) on multiple synthesis batches to identify variability sources .
- Open Data Sharing : Deposit raw experimental data (e.g., chromatograms, spectra) in public repositories for peer validation .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound in biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC values using software like GraphPad Prism .
- Error Propagation : Report confidence intervals and use ANOVA for multi-group comparisons to ensure statistical rigor .
- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points without compromising dataset integrity .
Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?
- Methodological Answer :
- Structured Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail reagents, equipment, and characterization data .
- Supplementary Materials : Include step-by-step videos or spectra in supporting information for complex procedures .
- Machine-Readable Data : Use electronic lab notebooks (ELNs) to encode protocols in standardized formats (e.g., SMILES for chemical structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
